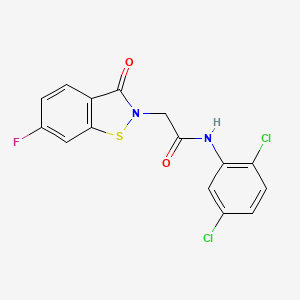![molecular formula C19H18O5 B11048243 2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11048243.png)
2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲氧基-5-[(E)-3-(4-甲氧基苯基)-2-丙烯酰基]苯基乙酸酯是一种有机化合物,分子式为C19H18O5。它以甲氧基和乙酸酯的存在为特征,使其成为各种化学和生物研究中的关注化合物。
准备方法
合成路线和反应条件
2-甲氧基-5-[(E)-3-(4-甲氧基苯基)-2-丙烯酰基]苯基乙酸酯的合成通常涉及在碱性条件下使2-甲氧基-5-羟基苯乙酮与4-甲氧基苯甲醛反应,生成相应的查尔酮。 然后在催化剂(如吡啶)存在下,使用乙酸酐对该查尔酮进行乙酰化,得到最终产物 .
工业生产方法
文献中没有很好地记录这种化合物的工业生产方法。 一般方法将涉及扩大实验室合成方法,优化反应条件,并通过重结晶和色谱等技术确保最终产品的纯度。
化学反应分析
反应类型
2-甲氧基-5-[(E)-3-(4-甲氧基苯基)-2-丙烯酰基]苯基乙酸酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化,形成相应的醌类。
还原: 还原反应可以将该化合物转化为相应的醇类。
取代: 亲电芳香取代反应可以在芳香环上发生。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 是典型的还原剂。
取代: 溴 (Br2) 和硝酸 (HNO3) 等试剂用于取代反应。
形成的主要产物
氧化: 醌类和其他氧化衍生物。
还原: 醇类和其他还原衍生物。
取代: 卤代或硝基芳香族化合物。
科学研究应用
2-甲氧基-5-[(E)-3-(4-甲氧基苯基)-2-丙烯酰基]苯基乙酸酯有几个科学研究应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化特性。
医学: 研究其潜在的治疗效果,特别是在治疗炎症性疾病方面。
工业: 用于开发新材料和化学工艺.
作用机制
2-甲氧基-5-[(E)-3-(4-甲氧基苯基)-2-丙烯酰基]苯基乙酸酯的作用机制涉及它与各种分子靶点和途径的相互作用。该化合物可以抑制特定的酶,调节受体活性,并影响细胞信号通路。 这些相互作用导致其观察到的生物学效应,如抗炎和抗氧化活性 .
相似化合物的比较
类似的化合物
- 2-甲氧基-4-[(E)-[(4-甲氧基苯基)亚氨基]甲基]苯基乙酸酯
- 6-甲氧基-2-(4-甲氧基苯基)苯并噻吩
- 苯酚,2-甲氧基-4-(2-丙烯基)-,乙酸酯
独特性
2-甲氧基-5-[(E)-3-(4-甲氧基苯基)-2-丙烯酰基]苯基乙酸酯由于其特定的结构特征而具有独特性,例如甲氧基和乙酸酯的存在。 这些特征使其具有独特的化学反应性和生物活性,使其与类似的化合物区分开来 .
属性
分子式 |
C19H18O5 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
[2-methoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl] acetate |
InChI |
InChI=1S/C19H18O5/c1-13(20)24-19-12-15(7-11-18(19)23-3)17(21)10-6-14-4-8-16(22-2)9-5-14/h4-12H,1-3H3/b10-6+ |
InChI 键 |
FGRFCGOAQPTRSB-UXBLZVDNSA-N |
手性 SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)OC)OC |
规范 SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11048188.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)
![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)
![1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048204.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)


![1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048239.png)
